cis-4-Aminomethyl-3-hydroxypiperidine

説明

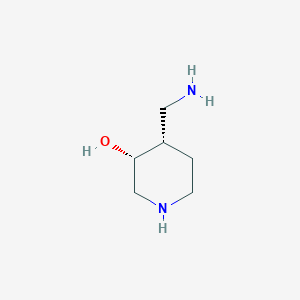

Cis-4-Aminomethyl-3-hydroxypiperidine is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Piperidine derivatives, to which this compound belongs, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives are known to have significant biological and pharmacological activity .

生物活性

Cis-4-Aminomethyl-3-hydroxypiperidine is a piperidine derivative characterized by its unique stereochemistry, which significantly influences its biological interactions and potential therapeutic applications. This compound has garnered attention in pharmaceutical research due to its structural features that may facilitate the development of drugs targeting central nervous system disorders and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 130.19 g/mol. Its structure incorporates both an amino group and a hydroxyl group, contributing to its biological activity. The stereochemical configuration (cis) is crucial, as it differentiates this compound from its trans isomer, potentially leading to distinct pharmacological profiles.

Piperidine derivatives, including this compound, are known for their involvement in various biochemical pathways. They typically interact with neurotransmitter systems and can modulate receptor activities, which is essential for developing drugs aimed at neurological conditions. Preliminary studies suggest that the unique binding affinities associated with this compound may enhance its effectiveness in drug formulations targeting specific receptors in the central nervous system.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. Its potential applications include:

- CNS Disorders : The compound may serve as a building block for synthesizing pharmaceuticals aimed at treating conditions such as depression and anxiety.

- Agrochemicals : Its structural properties also indicate possible uses in developing new agrochemicals.

Comparative Studies

A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity. For instance:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Trans-4-Aminomethyl-3-hydroxypiperidine | Similar structure but trans configuration | Potentially different biological activity |

| Cis-1-Cbz-3-fluoro-4-hydroxypiperidine | Contains a fluorine substituent | May exhibit enhanced reactivity |

| 1-Cbz-3-amino-3-methylpyrrolidine | Pyrrolidine ring instead of piperidine | Unique cyclic structure may influence reactivity |

This table highlights how the stereochemistry and substituents affect the biological profiles of these compounds, underscoring the importance of structural considerations in drug design.

Case Studies

Several studies have explored the synthesis and biological evaluation of this compound:

- Synthesis Pathways : Various synthetic routes have been developed to optimize yields and purity. Techniques such as recrystallization and chromatography have been employed to refine production methods .

- Biological Evaluation : Investigations into binding affinities and pharmacokinetics are ongoing, with initial findings suggesting that this compound may interact favorably with specific CNS receptors compared to other piperidine derivatives .

科学的研究の応用

Drug Development

Cis-4-Aminomethyl-3-hydroxypiperidine serves as a versatile building block in the synthesis of various bioactive compounds. Its structural features make it particularly suitable for developing drugs targeting central nervous system (CNS) disorders, cancer therapies, and other therapeutic areas involving enzyme inhibition or receptor modulation.

Key Therapeutic Areas:

- Neuropharmacology: The compound has shown potential in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase (AChE) and enhancing cholinergic signaling .

- Cancer Treatment: Preliminary studies indicate that it can induce apoptosis in cancer cell lines, demonstrating enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Modulation: It acts on muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and survival, particularly in cancer cells.

- Cholinesterase Inhibition: By inhibiting AChE, it increases acetylcholine levels, which may improve cognitive functions in neurodegenerative conditions .

- Antioxidant Properties: Some studies suggest antioxidant capabilities that could protect against oxidative stress in neural tissues.

Industrial Applications

Beyond pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products requiring specific stability and reactivity characteristics.

Cancer Treatment

A study demonstrated that administration of this compound led to significant tumor reduction in animal models of hypopharyngeal cancer. The mechanism was attributed to enhanced apoptosis and reduced proliferation of cancer cells.

Alzheimer's Disease

In clinical trials involving cholinesterase inhibitors similar to this compound, patients exhibited improved memory retention and cognitive function over six months compared to placebo groups.

特性

IUPAC Name |

(3R,4S)-4-(aminomethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEXJRROGBIXMM-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。